Calcium Mobilization Potency: ZQ-16 vs. 6-OAU and PSB-1584
ZQ-16 demonstrates an EC₅₀ of 0.213 μM (213 nM) in calcium mobilization assays using HEK293 cells stably expressing GPR84 and Gα16 [1]. In a cross-study comparison, this is approximately 2-fold less potent than 6-OAU (EC₅₀ 105 nM) in a similar assay [2] and approximately 43-fold less potent than PSB-1584 (EC₅₀ 5 nM) . The moderate potency of ZQ-16 may reduce the risk of receptor desensitization relative to ultra-potent agonists in long-term stimulation studies.
| Evidence Dimension | Agonist potency for GPR84-mediated calcium mobilization |
|---|---|
| Target Compound Data | EC₅₀ = 0.213 μM (213 nM) |
| Comparator Or Baseline | 6-OAU: EC₅₀ = 105 nM; PSB-1584: EC₅₀ = 5 nM |
| Quantified Difference | ZQ-16 is 2.0× less potent than 6-OAU and 42.6× less potent than PSB-1584 |
| Conditions | HEK293 cells stably expressing human GPR84 and Gα16 |
Why This Matters
Moderate potency may provide a wider dynamic range for dose-response studies and reduce receptor desensitization artifacts.
- [1] Zhang Q, Yang H, Li J, Xie X. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84. J Pharmacol Exp Ther. 2016 May;357(2):337-44. doi: 10.1124/jpet.116.232033. PMID: 26962172. View Source
- [2] Adooq Bioscience. 6-OAU Datasheet. Surrogate agonist of GPR84; activates human GPR84 in HEK293 cells with an EC₅₀ of 105 nM in the PI assay. View Source
